

Solubility Profile & Characterization Guide: 4-Chloro-2-(2-methylpropoxy)phenol

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Compound of Interest

Compound Name: 4-Chloro-2-(2-methylpropoxy)phenol
Cat. No.: B8032955

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Executive Summary & Compound Identity

4-Chloro-2-(2-methylpropoxy)phenol (also known as 4-Chloro-2-isobutoxyphenol) is a substituted phenol characterized by a lipophilic isobutoxy tail at the ortho position and a chlorine atom at the para position relative to the hydroxyl group.

This structural arrangement creates a "push-pull" electronic system that defines its solubility:

- The Phenolic -OH: Provides a pH-dependent ionization site (weak acid).
- The Isobutoxy Group: Significantly increases lipophilicity (LogP) compared to methoxy analogs (e.g., 4-chloroguaiacol), drastically reducing intrinsic aqueous solubility ().
- The Chloro Group: Enhances lipophilicity and acidity slightly relative to the non-chlorinated parent.

Physicochemical Baseline (Predicted)

| Property | Value (Estimated) | Rationale |
|--------------------------|---------------------------|---|
| Molecular Formula | | Structure verification. |
| Molecular Weight | 200.66 g/mol | Base calculation. |
| LogP (Octanol/Water) | 3.8 – 4.3 | Base 4-Chloroguaiacol (~2.8) + Isobutyl lipophilicity contribution (+1.0–1.5). |
| pKa (Acidic) | 9.5 – 9.8 | Phenolic OH. Ortho-alkoxy donation balances para-chloro withdrawal. |
| Intrinsic Solubility () | < 50 mg/L | High lipophilicity suggests BCS Class II behavior. |
| Physical State | Solid / Low-melting Solid | Likely crystalline or waxy solid at RT. |

Solubility Profile Analysis

A. Aqueous Solubility (pH-Dependent)

The solubility of this compound is governed by the Henderson-Hasselbalch relationship for weak acids. It exists primarily in the unionized (insoluble) form at physiological pH (1.2 – 7.4) and solubilizes only under highly alkaline conditions.

- pH 1.2 – 8.0: Solubility is dominated by the intrinsic solubility (). Expect values in the 10–50 µg/mL range.
- pH > 10.0: Deprotonation of the phenol () occurs. Solubility increases exponentially as pH approaches .
- Buffer Considerations: The presence of cationic counter-ions (

) in buffers at high pH can lead to the "Common Ion Effect" or salting-out if concentrations are too high, though phenolate salts are generally soluble.

B. Organic Solvent Solubility

Due to the isobutoxy chain, the compound exhibits high affinity for semi-polar and non-polar solvents.

- High Solubility (>100 mg/mL): Ethanol, Methanol, DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.
- Moderate Solubility: Diethyl ether, Toluene, Isopropyl Myristate (IPM).
- Low Solubility: Hexane, Heptane (though more soluble than simple phenols due to the alkyl chain).

C. Biorelevant Media

- FaSSIF/FeSSIF: Solubility will be enhanced in simulated intestinal fluids containing bile salts and lecithin due to micellar solubilization. The lipophilic isobutoxy tail will partition into the hydrophobic core of mixed micelles, potentially increasing apparent solubility by 10–50 fold compared to plain buffer.

Experimental Characterization Protocol

As direct datasheets are unavailable, the following protocol is the gold standard for generating a defensible solubility profile.

Method: Thermodynamic Equilibrium (Shake-Flask)

Objective: Determine saturation solubility (

) at

and

.

Step-by-Step Workflow

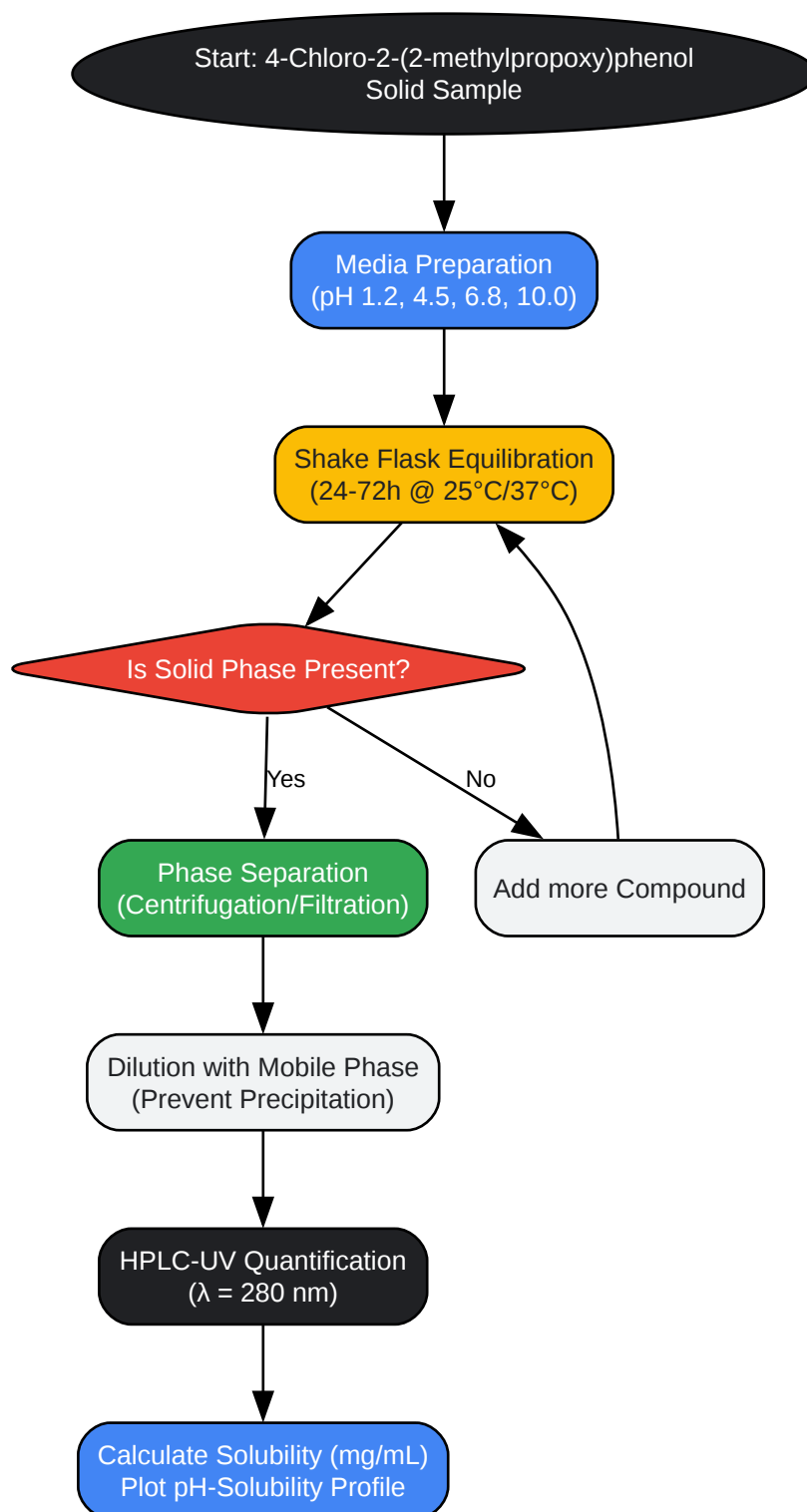
- Preparation: Weigh excess solid (~10 mg) into 4 mL borosilicate glass vials.
- Solvent Addition: Add 2 mL of media (pH 1.2 HCl, pH 6.8 Phosphate, pH 10.0 Borate, and Water).
- Equilibration:
 - Agitate at constant temperature for 24 to 72 hours.
 - Critical: Check for solid presence after 24 hours. If clear, add more solid to ensure saturation.
- Separation:
 - Centrifuge at 10,000 rpm for 10 mins (preferred over filtration to avoid filter adsorption of lipophilic drugs).
 - If filtering, use PVDF or PTFE filters (pre-saturated); avoid Nylon which binds phenols.
- Quantification: Analyze supernatant via HPLC-UV.

HPLC-UV Analytical Conditions

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase: Isocratic 60:40 Acetonitrile : Water (+0.1% Formic Acid). High organic content required to elute lipophilic phenol.
- Wavelength: 280 nm (Characteristic Phenol transition).
- Flow Rate: 1.0 mL/min.
- Retention Time: Expect elution between 4–6 minutes.

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic and experimental flow for characterizing the solubility of **4-Chloro-2-(2-methylpropoxy)phenol**.



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Figure 1: Standardized workflow for thermodynamic solubility determination of lipophilic phenols.

Thermodynamic Analysis & Data Interpretation

To fully understand the solubility profile, researchers should apply the General Solubility Equation (GSE) and Van't Hoff Analysis.

The General Solubility Equation (GSE)

For estimating intrinsic solubility (

) when experimental data is developing:

- MP: Melting Point (°C).
- LogP: Partition Coefficient.^[1]
- Insight: A higher melting point (indicating strong crystal lattice energy) will linearly decrease solubility. If this compound is a high-melting solid (>100°C), solubility will be significantly lower than predicted by LogP alone.

Temperature Dependence (Van't Hoff Plot)

By measuring solubility at three temperatures (e.g., 25°C, 37°C, 45°C), you can determine the Enthalpy of Solution (

):

- Positive Slope: Indicates endothermic dissolution (solubility increases with heat), typical for hydrophobic organics.
- Application: Essential for predicting stability during recrystallization processes in synthesis.

Implications for Drug Development & Synthesis Formulation Strategy

Given the predicted Class II profile (Low Solubility / High Permeability):

- Cosolvency: Use PEG-400 or Propylene Glycol (up to 40%) in aqueous formulations to exponentially increase solubility.
- Salt Formation: Attempt to form the Sodium or Potassium salt (Phenolate).
 - Warning: Phenolate salts are hygroscopic and hydrolytically unstable (prone to oxidation). Store under nitrogen.
- Lipid Formulations: The isobutoxy tail makes this compound an excellent candidate for SEDDS (Self-Emulsifying Drug Delivery Systems) using oils like Capryol™ or Labrafil®.

Synthesis & Purification[2]

- Recrystallization: The steep solubility gradient in alcohols (highly soluble hot, less soluble cold) makes Ethanol/Water mixtures ideal for recrystallization.
- Extraction: Extract from acidified aqueous reaction mixtures using Dichloromethane (DCM) or MTBE. Avoid extraction at pH > 9, as the compound will partition into the aqueous phase as the phenolate ion.

References

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